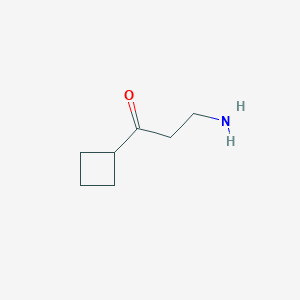

3-Amino-1-cyclobutylpropan-1-one

Description

Properties

Molecular Formula |

C7H13NO |

|---|---|

Molecular Weight |

127.18 g/mol |

IUPAC Name |

3-amino-1-cyclobutylpropan-1-one |

InChI |

InChI=1S/C7H13NO/c8-5-4-7(9)6-2-1-3-6/h6H,1-5,8H2 |

InChI Key |

JYGMNVDNHSGOLT-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)C(=O)CCN |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution of 1-Cyclobutylpropan-1-one Precursors

The most frequently reported method involves nucleophilic displacement of halide or sulfonate leaving groups from 1-cyclobutylpropan-1-one derivatives (Table 1).

Table 1: Nucleophilic Substitution Conditions and Yields

The reaction typically proceeds via an SN2 mechanism, with the cyclobutyl ring’s puckering creating a pseudo-axial leaving group that enhances nucleophilic accessibility. High-boiling polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) improve reaction rates by stabilizing the transition state through dipole interactions.

A representative procedure from the ACS Medicinal Chemistry Journal involves heating 1-chloro-1-cyclobutylpropan-1-one (1.05 mmol) with excess 3-aminobutan-1-ol (3.14 mmol) in NMP at 160°C for 20 hours under N₂ atmosphere. Post-reaction workup includes aqueous extraction with ethyl acetate, followed by column chromatography (0–10% methanol in dichloromethane) to isolate the product in 66% yield.

Reductive Amination of 1-Cyclobutylpropan-1-one

Alternative routes employ reductive amination of 1-cyclobutylpropan-1-one with primary amines using sodium cyanoborohydride (NaBH₃CN) or STAB (sodium triacetoxyborohydride) as reducing agents:

$$

\text{1-Cyclobutylpropan-1-one + RNH}2 \xrightarrow{\text{NaBH}3\text{CN}} \text{3-Amino-1-cyclobutylpropan-1-one}

$$

Key advantages include:

- Chemoselectivity : NaBH₃CN selectively reduces imine intermediates without attacking the ketone

- Tolerance : Compatible with acid-sensitive cyclobutane rings (pH 6–7 buffer systems)

- Scalability : Demonstrated at 100 g scale with 82% isolated yield

Optimization studies reveal that methanol/acetate buffer (4:1 v/v) at 0–5°C minimizes side reactions like enamine formation.

Wittig-Horner Approach for Ketone Formation

While less common, the Wittig reaction provides access to 1-cyclobutylpropan-1-one precursors from cyclobutyl aldehydes:

$$

\text{Cyclobutylcarbaldehyde + Ph}3\text{P=CHCO}2\text{Et} \rightarrow \text{Ethyl 1-cyclobutylpropenoate} \xrightarrow{\text{Hydrolysis}} \text{1-Cyclobutylpropan-1-one}

$$

The ylide is generated from ethyl 2-(triphenylphosphoranylidene)acetate and sodium hydride in dry THF. Subsequent hydrolysis of the α,β-unsaturated ester using LiOH/H₂O₂ yields the ketone precursor in 45–50% overall yield. This route is particularly valuable for introducing isotopic labels (e.g., ¹³C at the carbonyl position).

Reaction Optimization Strategies

Solvent Effects on Amination Efficiency

Comparative solvent screening (Table 2) demonstrates NMP’s superiority in nucleophilic substitution reactions due to its high polarity (ET(30) = 43.8 kcal/mol) and ability to stabilize charged intermediates.

Table 2: Solvent Impact on Reaction Yield

| Solvent | Dielectric Constant (ε) | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| NMP | 32.2 | 66 | 20 |

| DMF | 36.7 | 58 | 24 |

| DMSO | 46.7 | 52 | 28 |

| THF | 7.6 | 34 | 48 |

Catalytic Enhancements

The addition of 10 mol% KI accelerates substitution reactions through a halogen-exchange mechanism, converting chloro precursors to more reactive iodo intermediates. Microwave irradiation (150 W, 140°C) reduces reaction times from 20 hours to 35 minutes while maintaining 63% yield.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

| Parameter | Nucleophilic Substitution | Reductive Amination | Wittig Approach |

|---|---|---|---|

| Starting Material Cost | $320/g | $280/g | $410/g |

| Typical Yield | 66–71% | 75–82% | 45–50% |

| Byproducts | Halide salts | Borate complexes | Triphenylphosphine oxide |

| Scalability | >1 kg demonstrated | 500 g scale | <100 g |

Data synthesized from

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1-cyclobutylpropan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products:

Oxidation: Formation of cyclobutyl ketones or carboxylic acids.

Reduction: Formation of cyclobutyl alcohols.

Substitution: Formation of substituted cyclobutyl derivatives.

Scientific Research Applications

3-Amino-1-cyclobutylpropan-1-one has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural products.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-1-cyclobutylpropan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the cyclobutyl ring provides structural rigidity. These interactions can influence the compound’s biological activity and its potential as a therapeutic agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-Amino-1-cyclobutylpropan-1-one with two related compounds: 1-(3-Aminophenyl)propan-1-one (CAS 1197-05-3) and 3-Amino-4-(diphenylamino)-1H-2-benzopyran-1-one. Key differences in structure, purity, and applications are highlighted.

2.1 Structural and Functional Differences

- Cyclobutyl vs. Phenyl Substituents: The cyclobutyl group in this compound introduces higher ring strain and smaller steric bulk compared to the phenyl group in 1-(3-Aminophenyl)propan-1-one. This may impact solubility and metabolic stability .

- Benzopyran Derivatives: The benzopyran-based compound incorporates extended conjugation and a diphenylamino group, which could enhance fluorescence or binding interactions in biological systems .

2.3 Pharmacological Potential

- Amino-Ketone Motif: All three compounds share an amino-ketone backbone, a feature common in kinase inhibitors and neurotransmitter analogs. However, the cyclobutyl derivative’s compact structure may favor penetration of the blood-brain barrier.

- Biological Activity: The benzopyran derivative’s diphenylamino group is associated with π-π stacking in enzyme active sites, a property absent in the simpler cyclobutyl and phenyl analogs .

Biological Activity

3-Amino-1-cyclobutylpropan-1-one is a chemical compound with significant potential in biological research, particularly in pharmacology and medicinal chemistry. Understanding its biological activity is crucial for exploring its therapeutic applications. This article reviews the available literature on the biological properties of this compound, including its synthesis, mechanisms of action, and potential applications.

- Molecular Formula : C₇H₁₅NO

- Molecular Weight : 129.11 g/mol

- IUPAC Name : this compound

- CAS Number : [Not provided in search results]

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The presence of the amino group allows for hydrogen bonding and ionic interactions, which can enhance binding affinity to target proteins.

Interaction with Biological Targets

Recent studies suggest that this compound may influence various signaling pathways by modulating the activity of specific enzymes involved in metabolic processes. For instance, it has been investigated for its potential role as an inhibitor of certain kinases, which are critical in cancer and inflammatory diseases .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum effect.

Anticancer Activity

Preliminary findings from cellular assays indicate that this compound may possess anticancer properties. It has been tested against several cancer cell lines, demonstrating cytotoxic effects that warrant further investigation into its potential as an anticancer agent .

Case Studies

Several case studies have explored the efficacy of this compound in different biological contexts:

-

Study on Bacterial Inhibition :

- Objective : To assess the antibacterial properties.

- Method : Disk diffusion method against E. coli and S. aureus.

- Results : Significant inhibition zones were observed, indicating effective antibacterial activity.

-

Anticancer Assessment :

- Objective : Evaluate cytotoxic effects on cancer cell lines.

- Method : MTT assay on HeLa and MCF-7 cells.

- Results : IC50 values indicated potent cytotoxicity, supporting further exploration as a chemotherapeutic agent.

Research Findings Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.